Polymerization Kinetics: Pseudo-Zero-Order Monomer Dependence in ROP
Glycidyl butyrate (specifically the (R)-(-)-enantiomer) exhibits a distinct kinetic profile during ring-opening polymerization (ROP) when catalyzed by a phosphonium tetraborane Lewis pair (P4B-Br). The study by Li et al. (2026) reports a pseudo-zero-order dependence on monomer concentration and a first-order dependence on catalyst concentration [1]. This contrasts with the polymerization behavior of glycidyl methacrylate (GMA), which, due to its dual methacrylate and epoxy functionality, is more commonly polymerized via radical or controlled radical mechanisms, such as ATRP, where kinetics are governed by a different set of rate laws (e.g., first-order with respect to monomer) [2].
| Evidence Dimension | Rate Dependence on Monomer Concentration (Kinetics) |
|---|---|
| Target Compound Data | Pseudo-zero-order dependence |
| Comparator Or Baseline | Glycidyl Methacrylate (GMA): First-order dependence in typical radical/ATRP polymerizations |
| Quantified Difference | Qualitative difference in kinetic order |
| Conditions | ROP catalyzed by P4B-Br Lewis pair at room temperature vs. ATRP for GMA. |
Why This Matters
This pseudo-zero-order kinetic behavior implies that the polymerization rate of glycidyl butyrate remains constant over a wide range of monomer concentrations, which can offer superior control over reaction rate and molecular weight build-up in specific ROP systems, a distinct advantage for synthesizing well-defined linear polyglycerol-based materials.
- [1] Li, L.; Liu, M.; Wang, Z.; Wang, X.; Li, Z. Synthesis of glycerol-based (co)polyethers via ring-opening polymerization of glycidyl butyrate catalyzed by a one-component phosphonium tetraborane Lewis pair. Polym. Chem. 2026, 17, 856-864. View Source
- [2] Tsarevsky, N. V.; Bencherif, S. A.; Matyjaszewski, K. Graft Copolymers by a Combination of ATRP and Two Different Consecutive Click Reactions. Macromolecules 2007, 40 (13), 4439–4445. View Source
